3-(3-Bromophenyl)prop-2-ynoic acid
Description
Significance of Alkynoic Acids as Synthetic Building Blocks
Alkynoic acids, and by extension, aryl propiolic acids, are highly prized as synthetic building blocks in organic chemistry. Their utility stems from the reactivity of the carbon-carbon triple bond and the carboxylic acid functional group. These molecules can be thought of as molecular linchpins, offering multiple points for chemical modification. nih.govyoutube.com The alkyne moiety can participate in a variety of transformations, including cycloaddition reactions, reductions, and coupling reactions. nih.gov The carboxylic acid group can be converted into esters, amides, or other derivatives, and can also direct certain synthetic transformations. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, which is a cornerstone of modern drug discovery and materials science. rsc.org
The Role of Aryl Substitution in Modulating Reactivity and Molecular Architecture
The introduction of an aryl group onto the propiolic acid scaffold significantly influences the molecule's electronic properties and steric profile. This, in turn, modulates its reactivity. The aromatic ring can donate or withdraw electron density from the alkyne, affecting its susceptibility to nucleophilic or electrophilic attack. Furthermore, the aryl group provides a rigid framework that can be used to control the three-dimensional shape of molecules synthesized from it. By choosing different substituents on the aryl ring, chemists can fine-tune the properties of the resulting compounds, a strategy frequently employed in the development of pharmaceuticals and functional materials.
Overview of Research Trajectories for 3-(3-Bromophenyl)prop-2-ynoic Acid and Analogues
Research involving this compound and its analogues primarily focuses on their utility as synthetic intermediates. The key research trajectories include their use in the synthesis of novel heterocyclic compounds, which are scaffolds for many biologically active molecules. The reactivity of the alkyne is exploited in cycloaddition reactions to form various ring systems. nih.gov Additionally, the bromo-substituent enables a wide range of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex aryl-substituted structures. The decarboxylation of related propiolic acids can also be a route to other useful synthetic intermediates. orgsyn.org
Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.041 g/mol |
| CAS Number | 29835-28-7 |
| SMILES | OC(=O)C#Cc1cccc(Br)c1 |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQURHUBJUFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization Strategies of 3 3 Bromophenyl Prop 2 Ynoic Acid
Reactions at the Alkynyl Moiety
The carbon-carbon triple bond in 3-(3-bromophenyl)prop-2-ynoic acid is a site of high electron density, making it susceptible to a variety of addition reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Addition Reactions to the Triple Bond
Transition metal catalysts play a pivotal role in activating the alkyne for nucleophilic attack, often leading to high levels of regio- and stereoselectivity.
Hydrocarboxylation
Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the triple bond. Transition metal-catalyzed hydrocarboxylation of alkynes with carbon dioxide is a highly atom-economical method for synthesizing α,β-unsaturated carboxylic acids. For a substrate like this compound, this reaction would lead to a dicarboxylic acid. The reaction is typically catalyzed by complexes of late transition metals such as rhodium, nickel, or palladium. The generally accepted mechanism involves the hydrometalation of the alkyne, followed by the insertion of carbon dioxide into the metal-carbon bond and subsequent protonolysis to release the product and regenerate the catalyst.
Cycloisomerization to Unsaturated Lactones
The presence of the carboxylic acid in close proximity to the alkyne allows for intramolecular reactions. Gold catalysts, in particular, are known for their ability to activate alkynes towards nucleophilic attack. nih.gov In the presence of a gold(I) or gold(III) catalyst, the alkyne of this compound can be activated, facilitating an intramolecular attack by the oxygen of the carboxylic acid. This cycloisomerization process typically leads to the formation of an unsaturated γ-lactone, specifically a butenolide ring system. The regioselectivity of this reaction, determining the position of the double bond within the lactone ring, can often be controlled by the choice of catalyst and reaction conditions.
Radical-Mediated Functionalizations
The triple bond of this compound can also undergo radical-mediated additions. A prominent example is the thiol-yne reaction, which involves the addition of a thiol across the alkyne. wikipedia.orgacsgcipr.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photolysis. The process begins with the formation of a thiyl radical, which then adds to the alkyne. The resulting vinyl radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the vinyl sulfide (B99878) product. acsgcipr.org This reaction is known for its high efficiency and tolerance of various functional groups. The anti-Markovnikov addition of the thiyl radical is generally favored. wikipedia.org
Regioselective and Stereoselective Transformations
Controlling the regioselectivity and stereoselectivity of additions to the alkyne is crucial for synthesizing specific isomers.
Regioselective Hydration: The addition of water across the triple bond (hydration) can be catalyzed by various metal salts. For instance, iron(III) salts can promote the Markovnikov hydration of internal aryl-alkynes to yield aryl ketones. This suggests that under similar conditions, this compound could be selectively hydrated to form 3-(3-bromobenzoyl)acetic acid.
Stereoselective Reduction: The alkyne can be stereoselectively reduced to either a (Z)- or (E)-alkene. A common method for the synthesis of the (Z)-isomer, (Z)-3-(3-bromophenyl)acrylic acid (a derivative of cinnamic acid), is through catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Conversely, reduction with sodium in liquid ammonia (B1221849) (a Birch-type reduction) would yield the (E)-isomer. The stereochemistry of the resulting cinnamic acid derivatives can significantly influence their biological activity and material properties. nih.govmdpi.com
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and are widely used to modify the properties of the parent molecule.
Esterification: this compound can be converted to its corresponding esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction to completion.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Decarboxylation: The removal of the carboxylic acid group as carbon dioxide can be achieved under certain conditions. For arylpropiolic acids, this can sometimes be accomplished by heating, often in the presence of a copper catalyst, to yield the corresponding terminal alkyne, in this case, 1-bromo-3-ethynylbenzene.
The following table summarizes some key transformations of the carboxylic acid group of this compound.
| Transformation | Reagent(s) | Product |
| Esterification | Methanol, H₂SO₄ | Methyl 3-(3-bromophenyl)prop-2-ynoate |
| Amide Formation | Aniline, EDC | N-Phenyl-3-(3-bromophenyl)prop-2-ynamide |
| Decarboxylation | Heat, Copper catalyst | 1-Bromo-3-ethynylbenzene |
It is also noteworthy that the aryl bromide moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org and Suzuki organic-chemistry.orgresearchgate.netresearchgate.netmdpi.comillinois.edu reactions. These reactions allow for the formation of new carbon-carbon bonds at the aromatic ring, further expanding the synthetic utility of this compound.
Esterification Reactions
The carboxylic acid group of this compound readily undergoes esterification, a fundamental reaction for modifying its solubility, and reactivity, and for protecting the carboxyl group during subsequent transformations. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid, are effective. For instance, the reaction with ethanol (B145695) in the presence of concentrated hydrochloric acid at elevated temperatures yields the corresponding ethyl ester.
Alternative methods employing coupling agents can also be used, particularly for more sensitive substrates or when milder conditions are required. These methods typically involve the activation of the carboxylic acid followed by reaction with an alcohol.
Table 1: Examples of Esterification of Phenylpropiolic Acid Derivatives
| Starting Material | Alcohol | Reagent/Catalyst | Conditions | Product | Yield |
| 3-Bromo-4-methoxyphenylacetic acid | Ethanol | Concentrated HCl | 80°C, 3 days | Ethyl 3-bromo-4-methoxyphenylacetate | Not specified |
| Propiolic Acid | Ethanol | Acid Catalyst (e.g., H₂SO₄) | - | Ethyl propiolate | Not specified |
Note: Data in this table is based on analogous reactions and general principles of esterification.
Amidation and Other Carboxylic Acid Modifications
The carboxylic acid functionality can be converted to amides through reaction with primary or secondary amines. This transformation is typically carried out using peptide coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxysuccinimide to suppress side reactions. The resulting 3-(3-bromophenyl)propiolamides are valuable intermediates for further synthetic elaborations, including intramolecular cyclization reactions.
In addition to amides, the carboxylic acid can be transformed into other derivatives. For example, reduction can yield the corresponding propargyl alcohol, and conversion to the acid chloride would provide a highly reactive intermediate for various nucleophilic acyl substitution reactions.
Reactivity of the Bromoaryl Moiety
The bromine atom on the phenyl ring is a key functional group that allows for the introduction of a wide range of substituents through cross-coupling and substitution reactions.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Aryl Functionalization
The bromoaryl group of this compound and its derivatives is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Sonogashira reaction facilitates the coupling of the bromoaryl moiety with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a highly versatile method for synthesizing more complex arylalkynes. wikipedia.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org
The Suzuki reaction enables the coupling of the bromoaryl group with organoboron compounds, such as boronic acids or their esters. nih.govresearchgate.netresearchgate.net This reaction is also catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov The Suzuki coupling is known for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov
Table 2: Examples of Cross-Coupling Reactions with Bromoaryl Substrates
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | Various | Aryl-Alkyne | Good to Excellent |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Biaryl | Good to Excellent |
| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | High |
| 5-Bromo-1,2,3-triazines | Phenols | - | - | - | 5-Aryloxy-1,2,3-triazines | Not specified |
Note: This table presents generalized conditions and a specific example for analogous cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
While less common than electrophilic aromatic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on the bromo-substituted ring of this compound, particularly if the ring is activated by strongly electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion. libretexts.org The presence of the electron-withdrawing alkyne group can contribute to the activation of the ring towards nucleophilic attack.
Cascade and Cyclization Reactions for Heterocycle Formation
The strategic placement of reactive functional groups in derivatives of this compound allows for the construction of various heterocyclic systems through cascade and cyclization reactions.
Intramolecular Cyclizations and Rearrangements
Derivatives of this compound, particularly amides, are excellent precursors for intramolecular cyclization reactions. For example, N-allyl propiolamides can undergo intramolecular cyclization to form highly substituted γ-lactams. researchgate.net These reactions can be catalyzed by various transition metals, such as palladium or rhodium. researchgate.netrsc.org The reaction mechanism often involves the coordination of the metal to the alkyne and the alkene, followed by migratory insertion and reductive elimination to form the heterocyclic ring.
Furthermore, the combination of the bromoaryl moiety and the propiolic acid functionality allows for tandem reactions where an initial cross-coupling reaction is followed by an in-situ intramolecular cyclization. For instance, a Sonogashira coupling to introduce a nucleophilic group at the ortho position to the bromine could be followed by a cyclization onto the alkyne.
Heteroannulation Reactions Utilizing Aryl Alkynoates
Aryl alkynoates, the ester derivatives of arylpropiolic acids like this compound, are pivotal intermediates in heteroannulation reactions. These reactions involve the formation of a new heterocyclic ring fused to the existing aromatic system. The reactivity of the alkynoate is primarily dictated by the electrophilic nature of the alkyne and the ability of the aryl group to participate in cyclization cascades.
Palladium-catalyzed processes are particularly prominent in this area. For instance, a [3+2] heteroannulation reaction can be achieved using non-conjugated alkenyl amides and ortho-iodoanilines or phenols under palladium(II) catalysis, leading to the formation of 2,3-dihydrobenzofurans and indolines. nih.gov This methodology highlights the potential for intramolecular cyclization strategies involving the aryl halide and a tethered nucleophile.
The general approach for such transformations involves the initial activation of the alkyne by a transition metal catalyst, followed by nucleophilic attack and subsequent ring closure. The bromo-substituent on the phenyl ring of this compound offers a convenient handle for such cyclizations, either through direct participation in the reaction or after conversion to a more reactive functional group.
Construction of Fused Heterocyclic Systems from Alpha, Omega-Alkynoic Acids
Alpha, omega-alkynoic acids, a class to which this compound belongs, are instrumental in the synthesis of a wide array of fused heterocyclic systems. The presence of both a nucleophilic carboxylic acid and an electrophilic alkyne within the same molecule allows for a variety of intramolecular cyclization reactions, often catalyzed by transition metals or strong acids.
Coumarins, or benzopyran-2-ones, are a significant class of heterocyclic compounds with widespread applications. The Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) with a phenylacetic acid, is a classic method for synthesizing 3-arylcoumarins. nih.govscirp.org While not a direct utilization of this compound, this highlights a common strategy for forming the coumarin (B35378) core.
More direct approaches involving arylpropiolic acids have been developed. For instance, the reaction of 3-aryl-2-propynoic acids with diaryliodonium triflates in the presence of a copper catalyst, followed by treatment with tetrabutylammonium (B224687) bromide (TBAB) and sodium persulfate, yields 4-aryl-3-bromocoumarins. This method provides a direct route to coumarins with substitution at both the 3- and 4-positions.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| 3-Aryl-2-propynoic acid | Diaryliodonium triflate | CuCl, K2CO3, TBAB, Na2S2O8 | 4-Aryl-3-bromocoumarin | N/A |
| Substituted Salicylaldehyde | Phenylacetic acid | Acetic anhydride, Triethylamine (B128534) | 3-Arylcoumarin | nih.gov |
| Coumarin derivative | Aryl boronic acid | Mn(OAc)3, Acetic acid | 3-Arylcoumarin derivative | google.com |
The indolizine (B1195054) scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a common motif in biologically active molecules. The synthesis of indolizines can be achieved through various strategies, including the [3+2] cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes. nih.gov In a potential application, the methyl ester of this compound could serve as the electron-deficient alkyne in such a reaction.
Another versatile method involves a tandem copper-catalyzed coupling and cycloisomerization of propargyl amines with heteroaryl bromides. organic-chemistry.org This approach could be adapted where the bromo-substituted phenyl ring of the target molecule is coupled with a suitable propargyl amine, followed by intramolecular cyclization to form the indolizine ring system.
A formal [4+1] pathway has also been described for the synthesis of indolizines from pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives, mediated by triethylamine. bohrium.com
Indeno[1,2-b]furan-2-ones are polycyclic compounds with interesting biological and materials properties. A powerful method for their synthesis involves a palladium(II)-catalyzed intramolecular carboxypalladation-olefin insertion cascade of aryl alkynoic acids that bear a tethered enone partner. researchgate.net This domino reaction allows for the atom-economical construction of the complex indenofuranone core in a single step. researchgate.net For this compound, this would necessitate the prior introduction of an enone-containing side chain, likely via a cross-coupling reaction at the bromide position.
The versatility of this compound extends to the synthesis of other important heterocyclic systems such as pyranes, pyridines, and phthalazinones.
Pyrane Derivatives: The synthesis of 2-pyrones can be achieved through the iodolactonization of (Z)-2-en-4-ynoic acids. While not a direct application, this demonstrates the utility of alkynoic acids in forming pyranone rings.
Pyridine (B92270) Derivatives: The synthesis of pyridines can be accomplished through various methods. The Hantzsch pyridine synthesis, a classic multicomponent reaction, involves the condensation of a β-ketoester, an aldehyde, and ammonia. youtube.com More modern approaches include transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles. youtube.com In this context, the alkyne functionality of this compound could potentially participate in such cycloaddition reactions to form highly substituted pyridine rings.
Phthalazinone Derivatives: Phthalazinones are bicyclic heteroaromatic compounds containing a pyridazine (B1198779) ring fused to a benzene (B151609) ring. A one-pot synthesis of 2-(substituted phenyl)phthalazin-1(2H)-ones has been reported from the reaction of phthalaldehydic acid and a substituted phenyl hydrazine (B178648). researchgate.netrsc.org To utilize this compound for phthalazinone synthesis, it would likely need to be converted into a suitable precursor, for example, by transformation of the propiolic acid moiety into a group that can react with a hydrazine derivative to facilitate cyclization onto the phenyl ring.
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Pyrane | Iodolactonization of enynoic acids | Precursor after partial reduction and isomerization |
| Pyridine | Hantzsch synthesis; [2+2+2] cycloaddition | Alkyne component in cycloaddition reactions |
| Phthalazinone | Condensation of phthalaldehydic acid and hydrazines | Precursor to a substituted phenyl hydrazine or related intermediate |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule. For 3-(3-Bromophenyl)prop-2-ynoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the carboxylic acid group, leading to a complex splitting pattern in the aromatic region of the spectrum. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.
Carbon-13 NMR (¹³C NMR) with DEPT Experiments for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. This includes the carbons of the phenyl ring, the acetylenic carbons of the prop-2-ynoic acid moiety, and the carbonyl carbon of the carboxylic acid. The carbon directly attached to the bromine atom will show a characteristic chemical shift.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT experiments would confirm the presence of CH groups in the aromatic ring and identify the quaternary carbons, including the one bonded to the bromine atom and the two acetylenic carbons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to assign the specific substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the phenyl ring and the prop-2-ynoic acid side chain. For instance, correlations would be expected between the aromatic protons and the acetylenic carbons, as well as between the aromatic protons and the carbonyl carbon.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. The C≡C triple bond of the alkyne group would give rise to a sharp, and often weak, absorption in the region of 2190-2260 cm⁻¹. Finally, the C-Br stretching vibration would be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and other characteristic fragments of the aromatic ring and the side chain, providing further confirmation of the structure.
X-ray Crystallography for Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Definitive Molecular Geometry
For this compound, a single-crystal X-ray diffraction study would reveal critical details about its molecular structure. Key parameters that would be determined include:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) provide the basic framework of the crystal structure.
Molecular Conformation: The study would elucidate the planarity of the phenyl ring and the carboxylic acid group, as well as the torsion angles between these functional groups.
Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or other close contacts would be identified.
Without a published crystallographic study, a data table of these parameters for this compound cannot be compiled.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, researchers can identify the types and relative significance of different intermolecular contacts, such as hydrogen bonds and van der Waals interactions.
A Hirshfeld surface analysis for this compound would provide a "fingerprint" of its intermolecular interactions, detailing the percentage contributions of contacts like:
H···H contacts
C···H/H···C contacts
O···H/H···O contacts
Br···H/H···Br contacts
Br···C/C···Br contacts
This analysis is vital for understanding the forces that govern the packing of molecules in the solid state, which in turn influences properties like melting point, solubility, and polymorphism. The absence of a published study means that a quantitative breakdown of these interactions for this compound is not available.
Computational and Theoretical Investigations of 3 3 Bromophenyl Prop 2 Ynoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical systems. For a molecule like 3-(3-bromophenyl)prop-2-ynoic acid, such calculations could offer significant insights.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
A detailed analysis of the electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals, is yet to be reported. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. However, specific data regarding the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the accurate prediction of spectroscopic data, which can aid in the characterization of novel compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound would be invaluable for experimentalists. These predicted spectra can serve as a benchmark for the analysis of experimental data, helping to confirm the structure of the synthesized compound. At present, no such predictive data has been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for mapping the potential energy surface of a reaction, allowing for the determination of transition states and reaction intermediates. This provides a detailed understanding of the reaction mechanism, which is essential for optimizing reaction conditions and developing new synthetic routes. The application of these methods to reactions involving this compound, such as its synthesis or subsequent transformations, has not been documented in the available scientific record.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems, such as this compound, are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics.
Dipole Moment and Polarizability Tensor Calculations
The dipole moment and polarizability of a molecule are fundamental properties that influence its interaction with external electric fields and are prerequisites for significant NLO activity. While general principles suggest that the presence of the bromine atom and the carboxylic acid group would induce a notable dipole moment, specific calculated values for this compound are not available. Similarly, the components of the polarizability tensor, which describe the molecule's response to an applied electric field, have not been computationally determined.
First and Second Hyperpolarizability Assessment
The first (β) and second (γ) hyperpolarizabilities are the key parameters that quantify the NLO response of a molecule. A high hyperpolarizability value is a primary indicator of a material's potential for NLO applications. The theoretical assessment of these properties for this compound, which would involve sophisticated quantum chemical calculations, has not been reported. Such a study would be essential to evaluate its promise as an NLO material.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers that separate them. Such studies are crucial for understanding the molecule's structure-activity relationships.
The primary degrees of freedom that dictate the conformational landscape of this compound are the rotation around the single bond connecting the phenyl ring to the acetylenic carbon and the rotation of the carboxylic acid group. The interplay of steric and electronic effects associated with the bromine atom and the carboxylic acid group governs the relative energies of the possible conformers.
Theoretical investigations into similar substituted phenylacetylene (B144264) and propionic acid derivatives have established a methodological framework for this analysis. bohrium.comdntb.gov.uaresearchgate.net Typically, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles. For each incremental change in a dihedral angle, the remainder of the molecule's geometry is optimized to find the lowest energy structure. This process maps out the energy landscape, revealing the low-energy valleys corresponding to stable or metastable conformers and the peaks representing the transition states between them.
For this compound, two principal dihedral angles are of interest:
τ1 (C-C-C-C): The torsion angle defined by a carbon atom in the phenyl ring, the substituted ring carbon, the adjacent acetylenic carbon, and the carboxylic carbon. This rotation describes the orientation of the propynoic acid chain relative to the phenyl ring.
τ2 (C-C-O-H): The torsion angle of the carboxylic acid group, which determines the orientation of the hydroxyl hydrogen.
Studies on related molecules, such as substituted biphenyls and other propionic acid derivatives, have shown that DFT calculations can accurately predict rotational barriers and conformational preferences. dntb.gov.uabiomedres.usrsc.org For instance, the presence of substituents on a phenyl ring can introduce steric hindrance and alter the electronic distribution, thereby influencing the rotational barrier of attached functional groups. researchgate.net In the case of this compound, the bromine atom at the meta position is expected to have a modest steric and electronic influence on the rotational barrier of the propynoic acid group compared to an ortho-substituent.
A hypothetical conformational analysis would likely identify several low-energy conformers. The planarity of the molecule is a key consideration. A fully planar conformer, where the carboxylic acid group is coplanar with the phenyl ring, could be stabilized by extended π-conjugation. However, steric interactions might favor a non-planar arrangement. The carboxylic acid group itself has two main planar orientations for the hydroxyl group (syn and anti), which would further multiply the number of possible conformers.
The results of such a computational study can be summarized in a table detailing the key dihedral angles and the relative energies of the identified conformers.
| Conformer | τ1 (C-C-C-C) [°] (Hypothetical) | τ2 (C-C-O-H) [°] (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) | Description |
|---|---|---|---|---|
| I | 0 | 0 | 0.00 | Planar, syn-COOH |
| II | 0 | 180 | 1.5 | Planar, anti-COOH |
| III | 90 | 0 | 5.2 | Perpendicular, syn-COOH |
| IV | 90 | 180 | 6.7 | Perpendicular, anti-COOH |
The energy difference between these hypothetical conformers would represent the rotational barriers. For example, the energy required to rotate the propynoic acid group from a planar to a perpendicular orientation would be a critical parameter derived from this energy landscape. Advanced computational methods can also account for solvent effects, which can influence conformational preferences, particularly for a molecule with a polar carboxylic acid group. rsc.org
Applications in Chemical Synthesis and Materials Science
Utilization as Ligands and Precursors in Organometallic Catalysis
The structure of 3-(3-Bromophenyl)prop-2-ynoic acid is well-suited for its role as a precursor to ligands in organometallic chemistry. The carboxylic acid can be used to anchor the molecule to a metal center, while the alkyne and phenyl groups can participate in π-bonding. The bromine atom serves as a reactive site for further synthetic modifications, such as cross-coupling reactions, to build more complex, multidentate ligand systems.
The design of effective ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. This compound serves as a valuable scaffold for creating these ligands. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups to fine-tune the electronic and steric properties of the resulting ligand. This allows for the systematic development of ligand families, such as pincer-type ligands, which are known to stabilize transition metal catalysts and promote specific chemical transformations. The bromine substituent offers a site for elaboration, enabling the synthesis of polydentate ligands that can form highly stable complexes with metals like iron, palladium, and nickel.
The ligands derived from precursors like this compound can have a profound impact on the catalytic activity and selectivity of metal complexes. For instance, the nature of a carboxylate ligand can influence the efficiency of oxidation reactions. Research on M(II) complexes with different carboxylate ligands in the oxidation of styrene (B11656) demonstrates that changes in the ligand's carbon chain length can systematically alter catalytic performance. chemicalbook.com While not using this specific acid, the study highlights the principle that the choice of carboxylate ligand is a critical factor in catalyst modeling and performance. chemicalbook.com For Ni(II), Cu(II), and Zn(II) complexes, an increase in the carbon chain length of the carboxylate ligand led to a higher degree of styrene conversion. chemicalbook.com Complexes based on metals such as iron and nickel, supported by sophisticated ligand frameworks, have demonstrated high catalytic activity in important reactions like the hydrogenation of alkenes and the hydrosilylation of carbon dioxide. osti.gov
The following table, based on data from related systems, illustrates how modifying metal and carboxylate ligands can influence catalytic efficiency in the oxidation of styrene. chemicalbook.com
| Catalyst | Conversion Degree (%) |
| Ni(II) Formate-Imidazole Complex | 4.8 |
| Ni(II) Acetate-Imidazole Complex | 7.9 |
| Ni(II) Propionate-Imidazole Complex | 8.8 |
| Cu(II) Formate-Imidazole Complex | 10.4 |
| Cu(II) Acetate-Imidazole Complex | 13.9 |
| Cu(II) Propionate-Imidazole Complex | 20.3 |
| Zn(II) Formate-Imidazole Complex | 1.1 |
| Zn(II) Acetate-Imidazole Complex | 18.2 |
| Zn(II) Propionate-Imidazole Complex | 20.3 |
This table demonstrates the principle that the structure of the carboxylate ligand significantly affects the catalytic activity of the metal center in oxidation reactions. chemicalbook.com
Role in the Development of Advanced Polymeric Materials
Phenylpropiolic acids and their derivatives are valuable monomers for the synthesis of advanced polymeric materials. The alkyne functionality within this compound can undergo polymerization, often catalyzed by transition metals, to produce poly(phenylacetylene)s. These polymers are characterized by a conjugated backbone, which imparts interesting electronic and optical properties.
The presence of the 3-bromophenyl group as a pendant on the polymer chain would significantly influence the material's final properties. It can enhance solubility in organic solvents, modify the polymer's thermal stability, and alter its photophysical characteristics. Furthermore, the bromine atom remains a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to create highly specialized materials for applications in electronics, sensing, or photonics.
Components in Supramolecular Assemblies and Frameworks
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular building blocks. This compound is an ideal candidate for such applications due to its capacity for forming multiple, directional non-covalent bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the phenyl ring can participate in π-π stacking interactions.
These interactions can guide the self-assembly of the molecules into predictable, higher-order architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. In the context of metal-organic frameworks (MOFs), the carboxylic acid can coordinate with metal ions or clusters to form robust, porous materials. mdpi.comnih.gov The design of these frameworks can be guided by the principles of hierarchical self-assembly, where initial coordination is followed by organization driven by weaker π-π stacking and hydrogen bonding to form the final architecture. acs.org The bromo-substituent can also play a role in directing the crystal packing through halogen bonding or by serving as a site for secondary functionalization to tune the properties of the resulting supramolecular material. acs.orgmdpi.com
Emerging Research Directions and Unexplored Avenues
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. For the synthesis of 3-(3-bromophenyl)prop-2-ynoic acid and its analogs, a shift away from traditional methods towards more sustainable practices is a key area of future research.
One promising approach is the direct carboxylation of terminal alkynes using carbon dioxide (CO2) as a renewable C1 feedstock. rsc.org This method offers a more atom- and step-economical alternative to traditional multi-step syntheses. rsc.org The direct C-H bond functionalization can be achieved using a base like cesium carbonate in the absence of a transition metal catalyst, which aligns with the goal of reducing metal waste. rsc.org The application of such a method to 3-bromo-1-ethynylbenzene would provide a direct and environmentally benign route to this compound.
Another avenue for sustainable synthesis involves the use of Grignard reagents for carboxylation. acs.org While traditionally seen as requiring anhydrous organic solvents, recent advancements focus on minimizing solvent use and improving reaction efficiency. A discovery-based experiment has demonstrated the synthesis of arylpropiolic acids via the carboxylation of arylacetylenic Grignard reagents, highlighting the dual utility of Grignard reagents as both a base and a nucleophile. acs.org
Exploration of Unconventional Reactivity Profiles and Cascade Processes
Metal-catalyzed cascade reactions of alkynoic acids with dinucleophiles have proven to be a powerful tool for the one-pot construction of complex nitrogen-containing heterocyclic compounds. researchgate.net These reactions often proceed through an initial metal-catalyzed cycloisomerization to generate a reactive intermediate. researchgate.net The this compound could serve as a substrate in such reactions, with the bromo-substituent potentially influencing the regioselectivity and reactivity of the subsequent cyclization steps. The development of such cascade reactions would open up access to novel and structurally diverse molecular architectures based on the this compound scaffold.
Furthermore, the reactivity of the alkyne moiety can be exploited in various cycloaddition reactions. The exploration of its participation in [3+2] or [4+2] cycloadditions, either thermally or photochemically induced, could lead to the synthesis of novel carbocyclic and heterocyclic systems. The electronic nature of the bromophenyl group can be expected to influence the dienophilic or dipolarophilic character of the alkyne, thus modulating its reactivity in these transformations.
The investigation of the chemical reactivity of metabolites of related compounds, such as 2-phenylpropionic acid, has shown the formation of reactive acylating species. nih.gov A similar investigation into the metabolic or chemical activation of this compound could reveal novel reactivity profiles and potential applications in bioconjugation or as a covalent modifier of biological targets.
Integration of Advanced Characterization with In Situ Reaction Monitoring
To fully understand and optimize the synthesis and subsequent reactions of this compound, the integration of advanced characterization techniques, particularly in situ reaction monitoring, is essential. Traditional methods of reaction analysis often rely on the quenching of aliquots followed by chromatographic or spectroscopic analysis, which may not provide a true picture of the reaction kinetics and mechanism.
In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. This can provide invaluable insights into the reaction mechanism, identify transient intermediates, and facilitate rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.
For instance, in the carboxylation of 3-bromo-1-ethynylbenzene, in situ monitoring could be used to track the deprotonation of the alkyne and the subsequent incorporation of CO2, allowing for precise control over the reaction endpoint and minimization of side-product formation. Similarly, when exploring the cascade reactions of this compound, in situ monitoring could help to elucidate the complex reaction network and identify the rate-determining step.
Moreover, cryogenic matrix isolation studies, as have been performed on phenylpropiolic acid, can provide detailed vibrational information and allow for the study of conformational isomers and their interconversion. nih.gov Applying these techniques to this compound could offer a deeper understanding of its fundamental molecular properties.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. acs.orgnih.gov For a molecule like this compound, these computational tools offer several unexplored avenues.
ML models can be trained on large datasets of chemical reactions to predict the likelihood of a reaction's success, its yield, and even its stereoselectivity. researchgate.net By developing models that can accurately predict the reactivity of substituted arylpropiolic acids, researchers could rapidly screen a wide range of potential reaction partners and conditions for this compound, thereby accelerating the discovery of new transformations. nih.gov These models can also help in identifying the most influential factors that govern the outcome of a reaction, providing insights that may not be immediately obvious from human intuition.
Furthermore, generative AI models can be used to design novel compounds with desired properties based on the this compound scaffold. By learning the structure-activity relationships from existing data, these models can propose new molecules with enhanced biological activity or material properties. This data-driven approach to compound design has the potential to significantly accelerate the discovery of new drug candidates and functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(3-Bromophenyl)prop-2-ynoic acid with high purity?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 3-bromophenylacetylene and a carboxylic acid derivative (e.g., propiolic acid) under palladium catalysis. Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to prevent side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet), alkyne proton (δ 2.8–3.1 ppm, singlet), and carboxylic acid proton (δ 12–13 ppm, broad).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 242.965 (calculated for C₉H₅BrO₂) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the alkyne group, predicting regioselectivity in azide-alkyne cycloadditions.
- Compare with experimental results using differential scanning calorimetry (DSC) to monitor reaction exotherms .
Q. What strategies mitigate crystallization challenges for this compound in polymorph screening?
- Experimental Design :
- Screen solvents (e.g., DMSO, acetone, ethanol) under varying temperatures (-20°C to 25°C) using microbatch crystallization.
- Analyze habit modification via SEM and confirm polymorph identity with PXRD .
Q. How can researchers resolve contradictions between computational and experimental hydrogen-bonding patterns in crystal structures?
- Methodology :
- Overlay SCXRD-derived structures (SHELXL-refined) with Hirshfeld surface analysis (CrystalExplorer) to visualize intermolecular interactions.
- Compare with Molecular Dynamics (MD) simulations (AMBER force field) to assess dynamic vs. static hydrogen-bonding behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Troubleshooting :
- Replicate solubility tests (e.g., shake-flask method) in buffered (pH 2–12) and non-buffered systems to identify pH-dependent ionization effects.
- Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMF) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in bioactivity assays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
